An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorophenylboronic Acid
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trifluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work.
Core Physical Properties
2,4,6-Trifluorophenylboronic acid is a white to off-white crystalline powder.[1] Key physical and chemical identifiers are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BF₃O₂ | [2][] |
| Molecular Weight | 175.90 g/mol | [2][][4] |
| CAS Number | 182482-25-3 | [][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 228-235 °C | [1][][4] |
| pKa (Predicted) | 8.26 ± 0.58 | [1] |
| Solubility | Soluble in methanol and other organic solvents.[][6] Quantitative data is not readily available. For comparison, the solubility of unsubstituted phenylboronic acid in water is approximately 10 g/L at 20 °C.[7] The introduction of fluorine atoms generally affects solubility.[8] | [][6][7][8] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 2,4,6-Trifluorophenylboronic acid are outlined below. These protocols are based on standard laboratory practices for similar compounds.
Melting Point Determination
The melting point of 2,4,6-Trifluorophenylboronic acid can be determined using the capillary method with a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of the dry, powdered 2,4,6-Trifluorophenylboronic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating: The sample is heated at a steady rate.
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Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
pKa Determination
The acidity constant (pKa) of boronic acids can be determined experimentally using potentiometric or spectrophotometric titration.
Methodology (Potentiometric Titration):
-
Solution Preparation: A standard solution of 2,4,6-Trifluorophenylboronic acid is prepared in a suitable solvent system, often a mixture of water and an organic solvent like DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Solubility Determination
The solubility of 2,4,6-Trifluorophenylboronic acid in various solvents can be determined using the isothermal shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of 2,4,6-Trifluorophenylboronic acid is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved 2,4,6-Trifluorophenylboronic acid in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
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Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or molar concentration.
Applications in Synthesis: The Suzuki-Miyaura Coupling Reaction
2,4,6-Trifluorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.
The general workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid is depicted below.
References
- 1. 2,4,6-Trifluorophenylboronic acid CAS#: 182482-25-3 [amp.chemicalbook.com]
- 2. 2,4,6-Trifluorophenylboronic Acid | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-三氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4,6-Trifluorobenzeneboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2,4,6-Trifluorophenylboronic Acid | 182482-25-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
